molecular formula C8H12N4 B1481609 (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2091199-41-4

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1481609
CAS RN: 2091199-41-4
M. Wt: 164.21 g/mol
InChI Key: SARSJTVUFRCMAS-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound with a fused imidazopyrazole ring system. Its structural resemblance to purines has prompted investigations into its potential therapeutic significance. This compound plays a crucial role in various disease conditions and exhibits diverse biological activities .

2.

Synthesis Analysis

Several preparative methods for synthesizing imidazopyridines have been described. For instance, refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment yields imidazo[4,5-b]pyridine and its 2-methyl derivative .

3.

Molecular Structure Analysis

The molecular structure of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine consists of an imidazole ring fused with a pyrazole moiety. This arrangement contributes to its bioactivity and potential therapeutic applications .

5.

Scientific Research Applications

Improved Solubility in Aqueous Media

The compound “(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” has been utilized in the synthesis of an isostere of the indolyl drug pruvanserin. This modification has resulted in a significantly improved solubility in aqueous media, which is a crucial property for drug formulation and bioavailability .

Synthetic Strategies for Fused Imidazopyrazoles

This chemical scaffold is central to various synthetic strategies for creating fused imidazopyrazoles, which are important structures in medicinal chemistry due to their potential pharmacological activities .

Multicomponent Reaction Synthesis

The compound has been used in a multicomponent reaction involving 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, hydrazine hydrate, aldehyde, and tert-butyl isocyanides. This method represents an efficient synthesis approach for a library of 1H-imidazo[1,2-b]pyrazole derivatives .

Diverse Substitution via One-Pot Method

A sequential one-pot method has been developed to create diversely substituted 1H-imidazo[1,2-b]pyrazoles, showcasing the versatility of this compound in facilitating various chemical modifications .

Mechanism of Action

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine likely interacts with specific cellular pathways. Its bioactivity as a GABA A receptor positive allosteric modulator suggests a role in the central nervous system. Additionally, it may influence enzymes involved in carbohydrate metabolism, components of the immune system, and cancerous cells .

properties

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARSJTVUFRCMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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